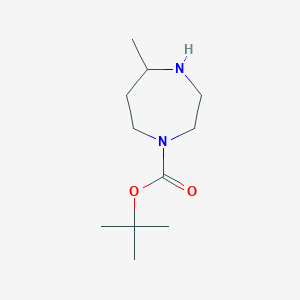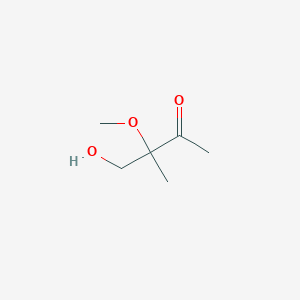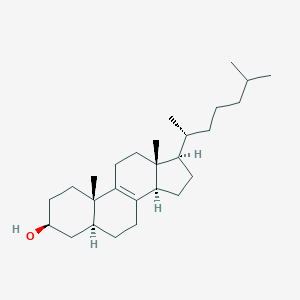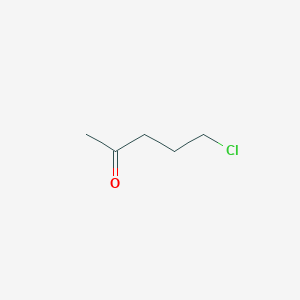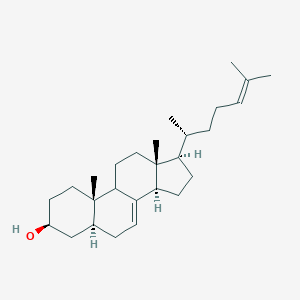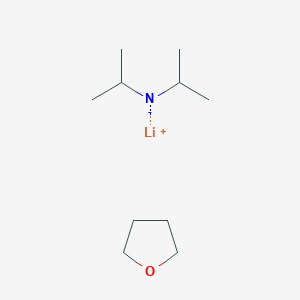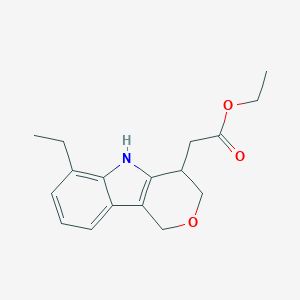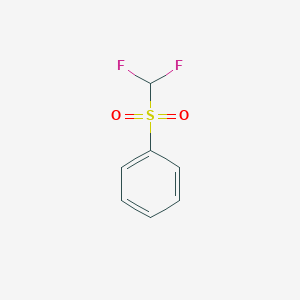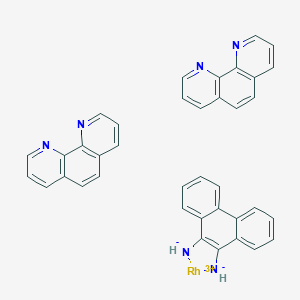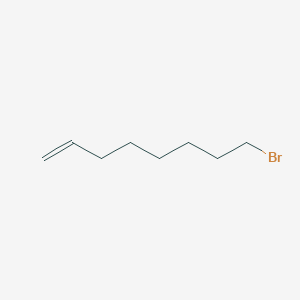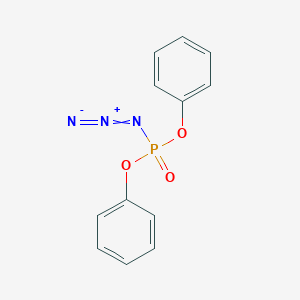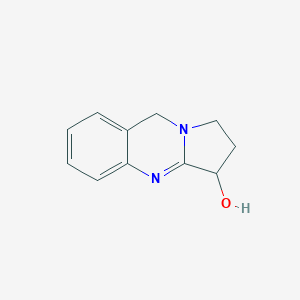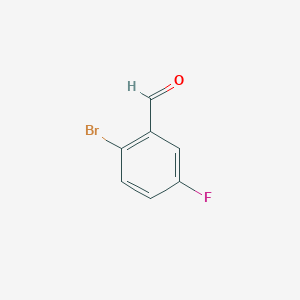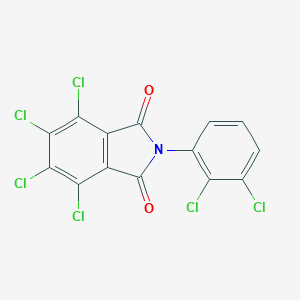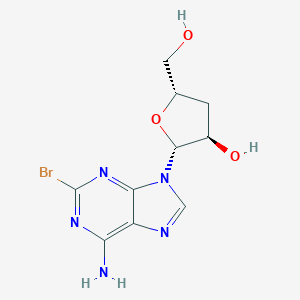
2-Bromo-3'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3'-deoxyadenosine (BrdA) is a synthetic nucleoside analogue that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. BrdA is a structural analogue of adenosine, a purine nucleoside that plays a crucial role in various biological processes, including DNA synthesis and energy transfer.
Wirkmechanismus
2-Bromo-3'-deoxyadenosine exerts its anticancer effects by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and the induction of DNA damage. This, in turn, activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
2-Bromo-3'-deoxyadenosine has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of DNA damage, and the activation of the DNA damage response pathway. 2-Bromo-3'-deoxyadenosine has also been found to inhibit the activity of ribonucleotide reductase, an enzyme that is critical for DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3'-deoxyadenosine has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its potential for use in combination therapy with radiation. However, 2-Bromo-3'-deoxyadenosine also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
The potential applications of 2-Bromo-3'-deoxyadenosine in cancer therapy are vast, and several future directions can be explored. These include the development of new 2-Bromo-3'-deoxyadenosine analogues with improved efficacy and reduced toxicity, the investigation of 2-Bromo-3'-deoxyadenosine's potential for use in combination with other cancer therapies, and the exploration of 2-Bromo-3'-deoxyadenosine's potential for use in other diseases, such as viral infections.
Conclusion:
In conclusion, 2-Bromo-3'-deoxyadenosine is a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells and sensitize them to radiation therapy. Its mechanism of action involves the inhibition of DNA synthesis and the induction of DNA damage, leading to activation of the DNA damage response pathway. Further studies are needed to determine the optimal dosage and administration of 2-Bromo-3'-deoxyadenosine and to explore its potential for use in combination with other cancer therapies.
Synthesemethoden
2-Bromo-3'-deoxyadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-Bromo-3'-deoxyadenosine involves the reaction of 2-bromo-6-chloropurine with 3,5-di-O-benzoyl-D-ribose, followed by deprotection of the benzoyl groups. Enzymatic synthesis of 2-Bromo-3'-deoxyadenosine involves the use of nucleoside phosphorylase enzymes, which catalyze the transfer of a nucleoside group to a sugar moiety.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3'-deoxyadenosine has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting DNA synthesis and disrupting cell cycle progression. 2-Bromo-3'-deoxyadenosine has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
115044-76-3 |
|---|---|
Produktname |
2-Bromo-3'-deoxyadenosine |
Molekularformel |
C10H12BrN5O3 |
Molekulargewicht |
330.14 g/mol |
IUPAC-Name |
(2R,3R,5S)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
InChI-Schlüssel |
MOFDAKHUBHRTST-OBXARNEKSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Br)N)CO |
Synonyme |
2-BDA 2-bromo-3'-deoxyadenosine 3'-deoxy-2-bromoadenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



